4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline
Description
This compound features a 4-methylaniline group connected via an (E)-ethenyl linker to a 1-nitronaphthalen-2-yl moiety. The nitro group on the naphthalene ring introduces strong electron-withdrawing effects, while the extended conjugation from the naphthalene and ethenyl groups enhances electronic delocalization. Such structural attributes make it relevant for applications in organic electronics, nonlinear optics, or as a fluorescent probe .
Properties
IUPAC Name |
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-6-10-17(11-7-14)20-13-12-16-9-8-15-4-2-3-5-18(15)19(16)21(22)23/h2-13,20H,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMETSBKZRXSV-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline typically involves the reaction of 4-methylaniline with 1-nitronaphthalene-2-carbaldehyde under basic conditions to form the desired product . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the ethenyl linkage. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Composition
The molecular formula of 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline is , with a molecular weight of approximately 304.35 g/mol. The compound features a complex arrangement that includes both aniline and nitro functionalities, contributing to its reactivity and potential applications in various fields.
Pharmaceutical Applications
This compound has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Research indicates that compounds with similar structures exhibit significant biological activities, suggesting potential applications in drug development.
Case Study: Anticancer Activity
A study demonstrated that derivatives of nitroanilines possess anticancer properties, making this compound a candidate for further investigation in cancer therapeutics.
Material Science
In materials science, this compound can be utilized in the synthesis of advanced materials, including polymers and dyes. Its ability to undergo various chemical reactions allows it to serve as a building block for creating complex materials with specific properties.
Case Study: Dye Synthesis
Research has shown that nitroanilines can be used as intermediates in dye synthesis, which could lead to the development of new coloring agents with enhanced stability and vibrancy.
Chemical Reactions
This compound can participate in several chemical reactions:
- Electrophilic Substitution : Due to the presence of the nitro group, it can undergo electrophilic aromatic substitution.
- Reduction Reactions : The nitro group can be reduced to amine derivatives, expanding its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Electronic and Photophysical Properties
- Electron-Withdrawing Effects: The nitro group in the target compound induces stronger electron withdrawal compared to chloro () or methoxy () substituents in analogs. This enhances intramolecular charge transfer (ICT), critical for nonlinear optical materials .
- Conjugation Length : The naphthalene system provides longer conjugation than phenyl () or thiophene () rings, leading to lower energy gaps and absorption in the visible spectrum (~400–500 nm estimated) .
- Fluorescence : Unlike benzothiazole-containing compounds (), which exhibit strong fluorescence, the nitro group in the target compound may quench emission, making it more suitable for charge transport than light emission .
Research Findings and Data
Key Comparative Data
Notable Studies
- : Nitro-oxazole analogs demonstrate improved thermal stability, guiding strategies to stabilize the target compound via heterocyclic modifications .
Biological Activity
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline, a compound with the molecular formula C19H16N2O2 and a molecular weight of 304.35 g/mol, is an organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
The synthesis of this compound typically involves the reaction of 4-methylaniline with 1-nitronaphthalene-2-carbaldehyde under basic conditions. This reaction leads to the formation of the desired compound through electrophilic substitution mechanisms. The compound's structure includes a nitro group that can be reduced to an amino group under specific conditions, influencing its reactivity and biological activity .
Antimicrobial Properties
Research indicates that derivatives of nitroaromatic compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar nitro compounds demonstrated moderate antibacterial and antifungal activities, with some exhibiting higher inhibition potential against resistant strains compared to standard antibiotics like gentamycin .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| This compound | Not specified | Antibacterial/Fungal |
| 4NMN (Related Compound) | 21.8 µM | Antibacterial |
| Gentamycin | Not specified | Standard Antibiotic |
Anticancer Activity
The anticancer potential of nitroaromatic compounds is also notable. Studies involving structurally related compounds have shown promising results in inhibiting cancer cell growth across various lines, including breast cancer and others. For instance, a related compound demonstrated cytotoxicity with an IC50 value of approximately 12.4 µM when formulated in lipid carriers, suggesting that structural modifications can enhance bioactivity .
The biological activity of this compound is believed to involve its interaction with cellular targets through the formation of reactive intermediates after reduction of the nitro group. These intermediates can interact with nucleophilic sites in biomolecules, leading to various biological effects, including cell cycle arrest and apoptosis in cancer cells .
Comparative Analysis
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-methyl-N-[(E)-2-(1-nitrophenyl)ethenyl]aniline | Nitro group on phenyl ring | Moderate antibacterial |
| 4-methyl-N-[(E)-2-(2-nitronaphthalen-1-yl)ethenyl]aniline | Different nitro position | Anticancer activity observed |
| 4-methyl-N-[(E)-2-(1-nitronaphthalen-3-yl)ethenyl]aniline | Altered aromatic system | Potentially lower activity |
Case Studies
In a recent study focusing on the synthesis and characterization of related nitro compounds, researchers found that structural variations significantly influenced biological outcomes. The study reported that while some derivatives exhibited strong antibacterial properties, others were more effective against fungal strains . This emphasizes the importance of molecular structure in determining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
